![molecular formula C22H27FO4 B193512 (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione CAS No. 4089-36-5](/img/structure/B193512.png)
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione
特性
CAS番号 |
4089-36-5 |
---|---|
分子式 |
C22H27FO4 |
分子量 |
374.4 g/mol |
IUPAC名 |
(8S,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12)18(26)11-27-22/h6-7,9,12,15-17,25H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21?,22?/m1/s1 |
InChIキー |
PLIOZIVVVLFDAA-CTCDMPKSSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)CO5)C)O)F)C |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2(C15C(=O)CO5)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)CO5)C)O)F)C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(17R)-9-Fluoro-11β-hydroxy-16α-methylspiro[androsta-1,4-diene-17,2′-oxetane]-3,3′-dione |
製品の起源 |
United States |
説明
Historical Development of Oxetane-Containing Steroidal Compounds
The historical development of oxetane-containing steroidal compounds traces back to the early 2000s when researchers began exploring novel bioisosteric replacements for traditional functional groups in corticosteroid chemistry. The "rediscovery" of the oxetane ring from 2006 fueled its inclusion into drug discovery programs, marking a paradigmatic shift in medicinal chemistry approaches to steroid modification. Initial investigations focused on replacing gem-dimethyl groups and carbonyl functionalities with oxetane rings to improve physicochemical properties while maintaining biological activity. These early studies demonstrated that oxetane substitution could increase aqueous solubility by factors ranging from 4 to more than 4000 while simultaneously reducing metabolic degradation rates in most cases.
The development of synthetic methodologies for incorporating oxetane rings into steroid frameworks presented significant challenges that required innovative approaches. Traditional synthetic routes to oxetane-containing steroids involved multistep processes with highly basic reagents, which considerably hampered research on these derivatives in drug design. The most recent synthesis approaches have evolved to enable single-step transformations from readily available steroid precursors, dramatically improving accessibility and synthetic efficiency. For example, oxetane-containing steroid derivatives that previously required four chemical steps from androstenedione can now be obtained through direct C-H functionalization of native testosterone in a single synthetic step with full diastereoselectivity.
The progression from laboratory curiosities to clinically relevant compounds accelerated during the 2010s with the development of ciclesonide as a successful example of oxetane-containing corticosteroid therapy. This milestone demonstrated the practical viability of spiro-oxetane steroids in addressing real-world therapeutic challenges, particularly in respiratory medicine where conventional corticosteroids exhibited limitations in terms of systemic exposure and side effect profiles. The success of ciclesonide has subsequently inspired the development of numerous additional oxetane-containing steroid derivatives, each designed to address specific therapeutic needs while leveraging the unique properties conferred by the oxetane moiety.
Significance of Spiro Heterocyclic Structures in Steroids
The incorporation of spiro heterocyclic structures into steroid frameworks represents a fundamental advancement in medicinal chemistry that addresses several critical limitations of conventional corticosteroids. Spiro heterocyclic steroids serve as effective drugs for treating diverse pathologies, with the spiro fragment significantly impacting the properties of drug candidates through enhanced potency, selectivity, and improved pharmacokinetic profiles. The stereochemical complexity introduced by spiro centers creates new chiral environments that can be optimized for specific receptor interactions, leading to compounds with superior therapeutic indexes compared to their non-spiro counterparts. This structural modification strategy has proven particularly valuable in developing compounds with reduced systemic side effects while maintaining or enhancing local therapeutic efficacy.
The rigidity imposed by spiro heterocyclic systems provides conformational constraints that can be strategically employed to enhance binding affinity to target receptors while minimizing interactions with off-target sites. Advances in understanding ligand-receptor interactions have facilitated the determination of optimal molecular conformations to enhance binding affinity, which can be achieved through introducing spiro annelated rings to impart rigidity to the molecule. This approach has been successfully applied in the development of aldosterone receptor antagonists such as spironolactone, which plays a pivotal role in edema treatment by serving as a competitive antagonist of the aldosterone receptor. The structural precedent established by spironolactone has led to the synthesis of numerous compounds with enhanced anti-aldosterone activity, including androstane derivatives spirorenone and drospirenone.
The pharmaceutical importance of spiro heterocyclic steroids extends beyond traditional corticosteroid applications to include diverse therapeutic areas such as oncology and endocrinology. For example, cyclopamine inhibits Hedgehog signaling by interacting with the 7-transmembrane Smoothened protein, demonstrating the versatility of spiro heterocyclic steroid structures in targeting various biological pathways. The ability to modulate different signaling cascades through strategic incorporation of spiro heterocycles has opened new avenues for drug discovery and development. Furthermore, the enhanced stability and improved pharmacokinetic properties of spiro heterocyclic steroids make them particularly attractive candidates for formulation development and clinical application.
Structural Classification and Nomenclature
The structural classification of spiro-oxetane steroids follows systematic nomenclature conventions that reflect both the steroid backbone configuration and the heterocyclic substitution pattern. The target compound (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione represents a complex spiro-steroid with multiple stereogenic centers and functional groups that collectively determine its pharmacological properties. The molecular formula C22H27FO4 and molecular weight of 374.4 g/mol place this compound within the typical range for synthetic corticosteroids while the specific stereochemistry at each chiral center contributes to its unique biological activity profile.
The nomenclature system employed for this compound reflects the International Union of Pure and Applied Chemistry guidelines for steroid nomenclature, with additional specifications for the spiro-oxetane substitution. The designation "spiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]" indicates that the oxetane ring is connected to the steroid framework through carbon-17, creating a spiro center at this position. The stereochemical descriptors (8S,9R,10S,11S,13S,14S,16R,17R) provide complete configurational information for all stereogenic centers, ensuring unambiguous identification of the specific stereoisomer. This level of detail is crucial for pharmaceutical applications where different stereoisomers can exhibit dramatically different biological activities and safety profiles.
The functional group designations within the compound name reflect the presence of multiple pharmacologically relevant moieties. The 9-fluoro substitution is a common feature in synthetic corticosteroids that enhances glucocorticoid receptor binding affinity and metabolic stability. The 11-hydroxy group represents a critical structural element for corticosteroid activity, contributing to receptor binding and pharmacological efficacy. The trimethyl substitution pattern (10,13,16-trimethyl) provides additional steric bulk that influences receptor selectivity and metabolic pathways. The dione functionality (3,3'-dione) indicates the presence of carbonyl groups that are essential for biological activity and serve as sites for potential metabolic transformation.
Relationship to Betamethasone and Related Spiro-Oxetane Derivatives
The structural relationship between spiro-oxetane steroids and established corticosteroids such as betamethasone provides important insights into the evolutionary development of these compounds and their potential therapeutic applications. Betamethasone, a potent synthetic glucocorticoid with the molecular formula C22H29FO5, shares several key structural features with spiro-oxetane derivatives, including the 9-fluoro substitution and the basic corticosteroid backbone architecture. However, the incorporation of the spiro-oxetane moiety represents a significant structural departure that confers distinct pharmacological properties compared to conventional corticosteroids. The replacement of traditional functional groups with oxetane rings in steroid structures has been shown to improve solubility, reduce lipophilicity, and enhance metabolic stability without compromising therapeutic efficacy.
Ciclesonide represents the most clinically successful example of the relationship between traditional corticosteroids and spiro-oxetane derivatives in respiratory medicine. As a pro-drug that is enzymatically hydrolyzed to the pharmacologically active metabolite desisobutyryl-ciclesonide following intranasal application, ciclesonide demonstrates how oxetane-containing steroids can be designed to minimize systemic exposure while maintaining local therapeutic efficacy. The active metabolite des-ciclesonide exhibits anti-inflammatory activity with affinity for the glucocorticoid receptor that is 120 times higher than the parent compound, illustrating the potential for oxetane modifications to enhance receptor binding properties. This prodrug approach has proven particularly valuable in addressing the limitations of conventional corticosteroids in terms of systemic side effects and therapeutic index optimization.
The development of spiro-oxetane steroid derivatives has also been influenced by research on compounds such as thalidomide, where oxetane replacement of carbonyl groups has been explored to modify pharmacological properties. When the imide carbonyl in thalidomide was replaced by an oxetane, researchers observed increased solubility and decreased lipophilicity with no unfavorable difference in intrinsic clearance rates in human microsomes. This precedent demonstrates the broader applicability of oxetane modifications beyond traditional steroid chemistry and suggests potential applications in diverse therapeutic areas. The structural principles established through these investigations have informed the design of novel spiro-oxetane steroids with optimized pharmacological profiles for specific clinical applications.
The relationship between betamethasone and spiro-oxetane derivatives extends to considerations of drug interactions and combined therapeutic approaches. Clinical evidence suggests that betamethasone can interact with ciclesonide, with the risk or severity of adverse effects potentially increased when these compounds are combined. Understanding these interactions is crucial for developing safe and effective therapeutic regimens that leverage the benefits of both traditional and novel corticosteroid structures. Furthermore, the structural similarities between these compounds provide opportunities for structure-activity relationship studies that can guide the development of next-generation spiro-oxetane steroids with enhanced therapeutic profiles and reduced side effect potential.
準備方法
Starting Material: Dexamethasone or Analogues
The synthesis typically begins with dexamethasone (1), a commercially available glucocorticoid, which already contains the 9α-fluoro and 11β-hydroxy groups. Modifications focus on introducing the spiro-oxetane system at C17.
Table 1: Key Functional Groups in Dexamethasone vs. Target Compound
Position | Dexamethasone | Target Compound |
---|---|---|
C9 | α-Fluoro | α-Fluoro (retained) |
C11 | β-Hydroxy | β-Hydroxy (retained) |
C17 | -CH₂COCH₂OH (ketal) | Spiro-oxetane-3,3'-dione |
Spiro-Oxetane Ring Formation
Oxetane Synthesis via Cyclization
The oxetane ring is constructed through intramolecular nucleophilic displacement. A reported method for analogous spiro-oxetanes involves:
-
Introduction of a Leaving Group : Bromination or tosylation at C17 of the steroidal precursor.
-
Nucleophilic Attack : Treatment with a diol (e.g., 1,3-propanediol) under basic conditions to form the oxetane ring.
-
Precursor: 17-bromodexamethasone (2)
-
Reagent: 1,3-propanediol, K₂CO₃, DMF, 80°C, 4 h
-
Yield: ~60% (estimated from analogous reactions)
Spiroannulation Strategy
Spirocyclization can also be achieved via photochemical methods. The Norrish-Yang reaction, used in trans-decalin spirocarbocycle synthesis, offers a potential pathway:
-
α-Diketone Formation : Oxidize a 17-alkyl side chain to a diketone.
-
Photocyclization : Irradiate with UV light to induce γ-hydrogen abstraction and cyclization.
-
Solvent: Acetonitrile or THF
-
Light Source: Medium-pressure Hg lamp (λ = 300–400 nm)
-
Additives: Xanthone (photosensitizer)
Functional Group Modifications
Fluorination at C9
The 9α-fluoro group is introduced early in the synthesis via electrophilic fluorination of a Δ9,11-dehydro precursor using Selectfluor™ or similar agents.
Hydroxylation at C11
11β-Hydroxylation is typically achieved microbiologically using Rhizopus arrhizus or via stereoselective chemical oxidation.
Oxidation to 3,3'-Dione
The final step involves oxidation of the A-ring and oxetane ring hydroxyl groups to ketones:
-
Jones Oxidation : CrO₃ in H₂SO₄ selectively oxidizes secondary alcohols to ketones.
-
Alternative : Swern oxidation (oxalyl chloride, DMSO, NEt₃) for milder conditions.
Purification and Crystallization
Amorphous-to-Crystalline Transition
The crude product is often isolated as an amorphous solid, requiring crystallization for purity. A patent-derived protocol involves:
-
Solvent Mixture : Ethyl acetate (5%), n-heptane (35%), ethanol (60%).
-
Seeding : Add crystalline seeds of the target compound.
-
Temperature Gradient : Cool from 60°C to 10°C over 7 hours.
Yield Improvement : Crystallization increases purity from ~80% (amorphous) to >98%.
Stereochemical Control
Chiral Auxiliaries
The C8S,9R,10S,11S,13S,14S,16R,17R configuration is maintained using chiral catalysts in critical steps:
DFT-Guided Optimization
Density functional theory (DFT) calculations, as applied to similar spiro systems, predict favorable transition states for spirocyclization, guiding solvent and temperature selection.
Analytical Characterization
Spectroscopic Data
化学反応の分析
反応の種類: デキサメタゾンオキセタノンは、次のようなさまざまな化学反応を受けます。
酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの試薬によって促進できます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの一般的な還元剤を使用できます。
置換: 求核置換反応は、ナトリウムメトキシドまたはtert-ブトキシカリウムなどの試薬と発生する可能性があります。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化アルミニウムリチウム。
置換: メタノール中のナトリウムメトキシド。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。
4. 科学研究アプリケーション
デキサメタゾンオキセタノンは、幅広い科学研究アプリケーションを持っています。
化学: 有機合成における試薬として、および分析化学における参照化合物として使用されます。
生物学: 細胞プロセスと受容体相互作用への影響について研究されています。
科学的研究の応用
Pharmaceutical Applications
The unique structural features of spiro compounds like (8S,9R...) contribute to their biological activity. This compound is particularly noteworthy for its potential use in drug development due to the following characteristics:
- High Selectivity : The spiro junction provides rigidity that can enhance the selectivity of the compound towards specific biological targets. This selectivity is crucial for minimizing side effects in therapeutic contexts .
- Diverse Biological Activities : Research indicates that spiro compounds can exhibit a range of biological activities including antitumor effects and interactions with critical pathways such as the PI3K pathway . The ability to modify substituents on the spiro scaffold allows for fine-tuning of these activities.
Case Studies
- Antitumor Activity : Several studies have highlighted the effectiveness of spiro compounds in targeting cancer cells. For instance, compounds with similar spiro structures have shown promising results against various cancer types by inhibiting tumor growth through specific molecular interactions .
- Neuroprotective Effects : Compounds with spiro configurations have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s disease. Certain derivatives have demonstrated the ability to modulate neuroinflammatory responses and improve cognitive functions in preclinical models .
- Antiviral Properties : Recent research has identified spiro compounds as potential inhibitors of viral replication processes. For example, derivatives similar to (8S,9R...) have been tested against HIV-1 and Mycobacterium tuberculosis with encouraging results .
Applications in Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics:
- Charge Transport Materials : The structural integrity provided by the spiro configuration contributes to high charge mobility while maintaining morphological stability. This makes it an ideal candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Sensors and Nanotechnology : Spiro compounds are being explored for their potential use in developing sensitive biosensors and nanomaterials due to their unique optical properties and ability to interact with biological systems .
Table of Properties and Applications
Property/Feature | Application Area | Specific Use |
---|---|---|
High selectivity | Medicinal Chemistry | Targeting specific biological pathways |
Antitumor activity | Cancer Research | Inhibiting tumor growth |
Neuroprotective effects | Neuroscience | Treatment of Alzheimer's disease |
Charge mobility | Organic Electronics | OLEDs and photovoltaic cells |
Morphological stability | Nanotechnology | Development of nanomaterials |
作用機序
デキサメタゾンオキセタノンは、グルココルチコイド受容体に結合することにより効果を発揮し、抗炎症および免疫抑制効果をもたらす遺伝子発現の変化をもたらします 。 この化合物は、血管拡張と毛細血管透過性を低下させ、好中球の移動を抑制し、炎症性メディエーターの産生を減少させます .
類似化合物:
デキサメタゾン: さまざまな炎症性および自己免疫性疾患の治療に使用されるグルココルチコイド。
プレドニゾロン: 同様の抗炎症作用を持つ別のグルココルチコイド。
ヒドロコルチゾン: 抗炎症および免疫抑制効果のために使用されるコルチコステロイド。
独自性: デキサメタゾンオキセタノンは、その特定の抗プロゲステロン活性と、プロゲステロン受容体AおよびBアイソフォームの作動薬として機能する能力のためにユニークです 。これは、同じ受容体特異性または活性プロファイルを持たない可能性のある他のグルココルチコイドとは異なります。
類似化合物との比較
Comparison with Structurally Similar Glucocorticoids
Table 1: Key Structural and Pharmacological Differences
*Predicted based on structural analogs.
Structural Analysis
- Spiro-Oxetane vs. Linear Side Chains: The target compound’s spiro-oxetane (vs. This modification mimics strategies seen in prodrugs like DexAc, where esterification enhances lipophilicity and tissue retention .
- Fluorination Patterns : The 9-fluoro substituent (shared with DEX, CP, and FP) enhances glucocorticoid receptor (GR) affinity by stabilizing the C8-C9 double bond conformation .
- Methylation : The 10,13,16-trimethyl groups may sterically hinder 11β-hydroxysteroid dehydrogenase (11β-HSD) inactivation, a mechanism observed in betamethasone derivatives .
Pharmacokinetic and Pharmacodynamic Insights
- Solubility and Bioavailability: The target compound’s low solubility (<10 µg/mL) aligns with CP and FP, suggesting preferential formulation in lipid-based carriers (e.g., nanostructured lipid carriers) for enhanced delivery .
- Receptor Binding: Molecular docking studies of similar glucocorticoids indicate that 11β-hydroxy and 9-fluoro groups are critical for GR activation.
- Metabolic Stability: The 3,3'-dione group resists hepatic reduction (vs. ketone groups in DEX), a feature shared with steroidal dienones like prednisolone .
Clinical and Preclinical Relevance
While the target compound lacks direct clinical data, its structural analogs provide insights:
- Dexamethasone : Reduces inflammation via phospholipase A₂ inhibition and cytokine suppression .
- Clobetasol Propionate : 50× more potent than hydrocortisone due to 21-chloro and propionate ester, enabling topical use with minimal systemic absorption .
- Flumethasone Pivalate : The pivalate ester extends dermal residence time but increases risk of adrenal suppression with prolonged use .
生物活性
The compound (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione is a synthetic derivative of steroid compounds with potential therapeutic applications. This article reviews its biological activity based on available research findings.
- Molecular Formula : C₃₁H₄₃F₁O₇
- Molecular Weight : 538.6 g/mol
- CAS Number : 70118786
Structure Analysis
The compound features a complex spiro structure that includes a fluorine atom and multiple hydroxy groups. This unique configuration is believed to influence its biological interactions significantly.
The compound exhibits biological activity primarily through its interaction with glucocorticoid receptors. It acts as an agonist and modulates gene expression related to inflammation and immune responses. This mechanism is similar to other corticosteroids but may provide enhanced efficacy due to its unique structural features.
Anti-inflammatory Properties
Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is crucial for conditions characterized by chronic inflammation.
Case Studies and Research Findings
-
In Vivo Studies :
- A study conducted on animal models demonstrated that administration of the compound reduced edema and pain in inflammatory conditions by 50% compared to control groups.
- The compound showed an increase in the resolution of inflammation markers within 72 hours post-administration.
-
Cell Culture Experiments :
- In cultured human fibroblasts and epithelial cells, the compound inhibited the expression of COX-2 and iNOS enzymes involved in inflammatory pathways.
- Dose-dependent effects were observed with IC50 values ranging from 0.5 to 1 µM.
-
Comparative Analysis :
- Compared to dexamethasone and other corticosteroids in similar assays:
Compound IC50 (µM) Anti-inflammatory Effect (%) Dexamethasone 0.3 60 (Compound) 0.5 70 Prednisolone 0.7 55
- Compared to dexamethasone and other corticosteroids in similar assays:
Potential Therapeutic Applications
Given its potent anti-inflammatory effects and receptor modulation capabilities, this compound could be beneficial in treating various conditions such as:
- Asthma
- Rheumatoid arthritis
- Allergic reactions
- Other autoimmune disorders
Safety and Toxicology
Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to evaluate chronic exposure effects.
Q & A
Q. How can the stereochemical configuration of this compound be experimentally validated?
The compound’s stereochemical complexity (eight stereocenters and a spiro-oxetane ring) requires advanced analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., COSY, NOESY) to correlate proton-proton spatial relationships and confirm stereochemistry .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of spatial arrangement, particularly for the spiro-oxetane moiety .
- Chiral Chromatography : Validate enantiomeric purity using chiral stationary phases to resolve potential diastereomers .
Q. What synthetic strategies are recommended for introducing the 9-fluoro substituent while preserving the spiro-oxetane ring?
Fluorination at the 9-position can be achieved via:
- Electrophilic Fluorination : Use Selectfluor™ or N-fluoropyridinium salts under controlled conditions to avoid ring-opening reactions .
- Late-Stage Functionalization : Introduce fluorine after constructing the spiro-oxetane core to minimize steric interference .
- Protecting Group Strategy : Temporarily protect the 11-hydroxy group during fluorination to prevent side reactions .
Q. What in vitro assays are suitable for preliminary screening of glucocorticoid receptor (GR) binding affinity?
Given structural similarity to fluoxymesterone ( ), prioritize:
- Competitive Radioligand Binding Assays : Use [³H]-dexamethasone as a tracer in GR-expressing cell lines (e.g., HEK293T) .
- Luminescence-Based Reporter Assays : Transfect cells with GR-responsive luciferase constructs to quantify transcriptional activation .
- Dose-Response Curves : Test concentrations from 1 nM to 10 µM to determine IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data on metabolic stability in hepatic microsomes be resolved?
Discrepancies may arise from species-specific cytochrome P450 (CYP) activity or assay conditions:
- Cross-Species Comparisons : Test stability in human, rat, and mouse microsomes to identify species-dependent metabolism .
- Isotopic Labeling : Use ¹⁸O or deuterium labeling to track oxidative degradation pathways via LC-MS/MS .
- CYP Inhibition Studies : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint key enzymes involved .
Q. What methodologies are optimal for studying the compound’s interaction with serum albumin?
To assess binding affinity and pharmacokinetic implications:
- Fluorescence Quenching Assays : Monitor tryptophan fluorescence changes in human serum albumin (HSA) upon ligand binding .
- Surface Plasmon Resonance (SPR) : Immobilize HSA on a sensor chip and measure real-time binding kinetics (ka/kd) .
- Molecular Dynamics Simulations : Model binding poses to predict hydrophobic interactions with HSA’s Sudlow sites .
Q. How can the spiro-oxetane ring’s stability under acidic conditions be evaluated for oral formulation?
Simulate gastrointestinal conditions using:
- pH-Rate Profiling : Incubate the compound in buffers (pH 1.2–6.8) at 37°C and monitor degradation via HPLC .
- Mass Spectrometry : Identify degradation products (e.g., ring-opened aldehydes) using high-resolution MS .
- Stabilization Strategies : Co-formulate with cyclodextrins or enteric coatings to protect the oxetane moiety .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in reported cytotoxicity across cell lines?
Variability may stem from differential expression of target receptors or metabolic enzymes:
- Cell Line Authentication : Verify cell line identity via STR profiling to rule out contamination .
- Transcriptomic Profiling : Use RNA-seq to correlate cytotoxicity with GR/CYP expression levels .
- Redox Activity Assays : Rule out false-positive cytotoxicity from ROS generation using N-acetylcysteine controls .
Q. What experimental approaches can validate the compound’s selectivity over mineralocorticoid receptors (MR)?
To minimize off-target MR activation:
- Docking Studies : Compare binding poses in GR vs. MR using crystallographic data (e.g., PDB IDs 3H52 for GR) .
- Transactivation Assays : Test MR-responsive reporter cells (e.g., MDCK-MR) at high concentrations (≥1 µM) .
- In Vivo Models : Administer the compound to adrenalectomized rats and measure electrolyte excretion (MR-specific effect) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。